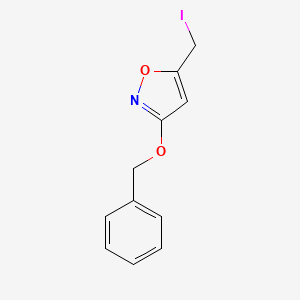

3-(Benzyloxy)-5-(iodomethyl)isoxazole

Description

Properties

IUPAC Name |

5-(iodomethyl)-3-phenylmethoxy-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO2/c12-7-10-6-11(13-15-10)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHDKVGVLKUBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Benzyloxy)-5-(iodomethyl)isoxazole via Halogenation of Hydroxymethyl Precursors

A common strategy involves starting from 3-(benzyloxy)-5-(hydroxymethyl)isoxazole, followed by halogenation to replace the hydroxyl group with iodine, yielding the iodomethyl derivative.

Step 1: Preparation of 3-(Benzyloxy)-5-(hydroxymethyl)isoxazole

This intermediate can be synthesized by reacting 3-bromo-5-carboxy-isoxazole with benzyl alcohol in the presence of a base such as potassium hydroxide, leading to the formation of the benzyloxy ester derivative. Subsequent reduction or hydrolysis steps yield the hydroxymethyl compound.

Step 2: Halogenation to form 3-(Benzyloxy)-5-(iodomethyl)isoxazole

The hydroxymethyl group is converted to the iodomethyl group by treatment with iodine-containing reagents or via halide exchange reactions using suitable iodinating agents under controlled conditions.

Research Findings and Analysis

- The benzyloxy substituent is typically introduced by nucleophilic substitution of a 3-halo or 3-hydroxy isoxazole derivative with benzyl alcohol under basic conditions, often using potassium hydroxide as a catalyst.

- The iodomethyl group is introduced by halogenation of the hydroxymethyl group, commonly via treatment with iodine or iodine-containing reagents, or by halide exchange reactions starting from chloromethyl or bromomethyl precursors.

- The synthetic routes emphasize careful control of reaction conditions , such as temperature, solvent choice (e.g., acetic acid, ethanol), and reaction time, to optimize yields and purity.

- Purification typically involves extraction, drying over magnesium sulfate, charcoal treatment, and crystallization from appropriate solvents.

Summary Table of Preparation Methods

| Preparation Method | Key Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation of 3-(benzyloxy)-5-(hydroxymethyl)isoxazole | 3-(Benzyloxy)-5-(hydroxymethyl)isoxazole | Iodinating agents, controlled temperature | Direct introduction of iodomethyl group | Requires prior synthesis of hydroxymethyl intermediate |

| Reactive ester formation and ammonolysis | 3-hydroxy-5-(hydroxymethyl)isoxazole esters | Halides/sulfonic esters, ammonia, halogenation | Versatile intermediate formation | Multi-step, sensitive to moisture |

| Hydroxamic acid intermediate route | Methyl 4-chloroacetoacetate | Hydroxylamine, HCl in acetic acid, benzyl alcohol, halogen exchange | Access to chloromethyl intermediate | Multiple transformations, moderate complexity |

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(iodomethyl)isoxazole can undergo various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted isoxazoles with various functional groups.

Oxidation: Formation of benzaldehyde derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

3-(Benzyloxy)-5-(iodomethyl)isoxazole has several applications in scientific research:

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Potential Therapeutic Uses:

- Antimicrobial Activity: Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. The presence of the benzyloxy and iodomethyl groups may enhance this activity.

- Anti-inflammatory Effects: Compounds with similar structures have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Studies have demonstrated that isoxazole derivatives can exhibit a range of biological activities, including:

- Cytotoxicity Against Cancer Cells: Preliminary studies suggest that 3-(Benzyloxy)-5-(iodomethyl)isoxazole may induce apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially leading to therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits significant activity against bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in vitro |

Table 2: Synthetic Routes for 3-(Benzyloxy)-5-(iodomethyl)isoxazole

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Benzyloxy precursor + base | Formation of benzyloxy isoxazole |

| Iodination | Iodine monochloride/NIS + solvent | Introduction of iodomethyl group |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various isoxazole derivatives, including 3-(Benzyloxy)-5-(iodomethyl)isoxazole. Results indicated a significant reduction in bacterial growth compared to controls, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxic Mechanism Investigation

Research conducted on the cytotoxic effects of isoxazole derivatives demonstrated that compounds similar to 3-(Benzyloxy)-5-(iodomethyl)isoxazole could inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7. The study elucidated the mechanism involving apoptosis induction through caspase activation pathways.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(iodomethyl)isoxazole involves its interaction with specific molecular targets. The benzyloxy group can enhance binding affinity to certain receptors or enzymes, while the iodomethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3-(Benzyloxy)-5-(iodomethyl)isoxazole

- The iodomethyl group at position 5 offers unique reactivity in halogen-bonding interactions and nucleophilic substitutions, distinguishing it from bromomethyl or chloromethyl analogs .

Physicochemical Properties

- Lipophilicity : The benzyloxy group increases logP compared to polar substituents like carboxylic acid (e.g., 3-(benzyloxy)isoxazole-5-carboxylic acid, logP ~1.5) .

- Stability : Iodinated compounds are generally less stable than their bromo/chloro counterparts due to weaker C–I bonds but offer superior leaving-group ability in substitution reactions .

Biological Activity

3-(Benzyloxy)-5-(iodomethyl)isoxazole is a compound that has garnered attention due to its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of 3-(Benzyloxy)-5-(iodomethyl)isoxazole, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound 3-(Benzyloxy)-5-(iodomethyl)isoxazole is characterized by the following structural formula:

- Molecular Formula : C10H10N2O2I

- CAS Number : 1428233-97-9

This compound features an isoxazole ring with a benzyloxy group at position 3 and an iodomethyl group at position 5, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values provide insight into their effectiveness:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-(Benzyloxy)-5-(iodomethyl)isoxazole | TBD | TBD |

| Isoxazole derivative X | 10 | Bacillus subtilis |

| Isoxazole derivative Y | 25 | Escherichia coli |

While specific MIC values for 3-(Benzyloxy)-5-(iodomethyl)isoxazole are not yet documented, related studies suggest that modifications in the structure can significantly influence antimicrobial potency .

Anticancer Activity

Isoxazoles have also been investigated for their anticancer properties. A study on similar compounds showed promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action often involves the induction of apoptosis or cell cycle arrest:

- Cell Lines Tested :

- MCF-7 (Breast Cancer)

- A549 (Lung Cancer)

- Mechanism : Induction of apoptosis through modulation of Bcl-2 family proteins and p21^WAF-1 expression .

The potential cytotoxic effects of 3-(Benzyloxy)-5-(iodomethyl)isoxazole warrant further investigation to establish its efficacy against specific cancer types.

Case Studies

-

Case Study on Antimicrobial Properties :

A recent study evaluated a series of isoxazoles for their antimicrobial activity against various pathogens. The results indicated that certain structural modifications enhanced activity against Gram-positive bacteria while maintaining low toxicity towards human cells . -

Case Study on Anticancer Effects :

In another investigation, isoxazole derivatives were screened for their cytotoxic effects on cancer cell lines. The study revealed that compounds with electron-withdrawing groups exhibited higher potency, suggesting the importance of electronic effects in their biological activity .

The biological activity of 3-(Benzyloxy)-5-(iodomethyl)isoxazole may involve several mechanisms:

- Interaction with Cellular Targets : The iodomethyl group could enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

- Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways related to apoptosis and cell proliferation, potentially through the inhibition of specific kinases or transcription factors.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(Benzyloxy)-5-(iodomethyl)isoxazole?

Answer:

The synthesis of 3-(Benzyloxy)-5-(iodomethyl)isoxazole can be approached via cycloaddition or substitution reactions. Key steps include:

- Cycloaddition of Nitrile Oxides: Hypervalent iodine reagents (e.g., PhI(OAc)₂) can induce nitrile oxide cycloaddition with alkynes to form isoxazole cores, as demonstrated for 5-phenyl derivatives . Adaptations may involve introducing benzyloxy and iodomethyl groups via pre-functionalized precursors.

- Substitution Reactions: Intermediate isoxazoles with reactive sites (e.g., chloromethyl groups) can undergo nucleophilic substitution. For example, 3-(chloromethyl)isoxazole derivatives (as in ) can react with benzyloxide or iodide sources to install the desired substituents.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) is typically used for isolation .

Basic: Which spectroscopic techniques are critical for characterizing 3-(Benzyloxy)-5-(iodomethyl)isoxazole?

Answer:

Key techniques include:

- NMR Spectroscopy:

- IR Spectroscopy: Stretching vibrations for C-O (benzyloxy, ~1250 cm⁻¹) and C-I (~500–600 cm⁻¹) .

- HRMS: To confirm molecular ion peaks and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

Basic: What protocols ensure the stability of 3-(Benzyloxy)-5-(iodomethyl)isoxazole during storage?

Answer:

- Storage Conditions: Refrigerate (2–8°C) in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or iodine loss .

- Handling: Use desiccants to minimize moisture. Avoid prolonged exposure to bases or nucleophiles that may displace the iodomethyl group .

Advanced: How do substituent positions (3- vs. 5-) on isoxazole derivatives impact biological activity?

Answer:

Studies on analogous compounds reveal:

- Enzyme Inhibition:

- Glutathione Reductase (GR): 3-(4-Chlorophenyl)isoxazole (IC₅₀ = 0.059 mM) showed stronger GR inhibition than its 5-substituted counterpart (IC₅₀ = 0.11 mM), indicating positional sensitivity .

- Anti-Cancer Activity: Trifluoromethyl groups at the 4-position enhance activity (e.g., 2g in : IC₅₀ = 2.63 μM vs. non-CF₃ analogue: IC₅₀ = 19.72 μM).

| Substituent Position | Target Enzyme | IC₅₀ (mM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 3-(4-Cl-phenyl) | GR | 0.059 | Semi-competitive | |

| 5-(4-Cl-phenyl) | GR | 0.11 | Uncompetitive |

Methodological Insight: Use enzyme activity assays (e.g., spectrophotometric monitoring of NADPH oxidation for GR) to quantify inhibition .

Advanced: How can computational modeling guide the design of 3-(Benzyloxy)-5-(iodomethyl)isoxazole derivatives?

Answer:

- Molecular Docking: Tools like AutoDock or Schrödinger predict binding poses with targets (e.g., GST or GR enzymes). For example, docking 3-(4-chlorophenyl)isoxazole into GR’s active site revealed hydrogen bonding with Arg-218 and hydrophobic interactions .

- Molinspiration Analysis: Predicts bioavailability (e.g., logP, topological polar surface area) to optimize pharmacokinetics .

- DFT Calculations: Assess electronic effects of substituents (e.g., iodine’s electron-withdrawing nature) on reactivity .

Advanced: What mechanistic pathways explain base-induced rearrangements in 3-substituted isoxazolones?

Answer:

- Rearrangement Mechanisms:

- Implications for Synthesis: Control reaction conditions (e.g., solvent polarity, temperature) to favor desired products. Trapping intermediates with electrophiles (e.g., alkyl halides) can yield functionalized derivatives .

Advanced: How can researchers optimize synthetic yields of iodomethyl-substituted isoxazoles?

Answer:

- Precursor Design: Use halogen-rich intermediates (e.g., 3-(chloromethyl)isoxazole) for efficient iodide substitution via Finkelstein reaction (KI in acetone, 60°C) .

- Catalysis: Phase-transfer catalysts (e.g., TBAB) enhance iodide incorporation in biphasic systems.

- Yield Optimization: Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of KI) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.